molecular formula C13H12N2O2 B11467104 4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide

4'-Hydroxy-[1,1'-biphenyl]-4-carbohydrazide

Cat. No.: B11467104
M. Wt: 228.25 g/mol
InChI Key: DGBZEJPSTNFCPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of a hydroxyl group at the 4’ position and a carbohydrazide group at the 4 position of the biphenyl structure. The biphenyl structure consists of two benzene rings connected by a single bond, which allows for various functionalizations and applications in different fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide typically involves the following steps:

Industrial Production Methods

Industrial production methods for 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbohydrazide group can be reduced to form corresponding amines.

    Substitution: Electrophilic substitution reactions can occur on the benzene rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted biphenyl derivatives.

Scientific Research Applications

4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide has various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, while the carbohydrazide group can form covalent bonds with target proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4’-Hydroxy-[1,1’-biphenyl]-4-carbohydrazide is unique due to the presence of both a hydroxyl group and a carbohydrazide group on the biphenyl structure

Properties

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

4-(4-hydroxyphenyl)benzohydrazide

InChI

InChI=1S/C13H12N2O2/c14-15-13(17)11-3-1-9(2-4-11)10-5-7-12(16)8-6-10/h1-8,16H,14H2,(H,15,17)

InChI Key

DGBZEJPSTNFCPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)O)C(=O)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.